molecular formula C18H21F3N2O B2522485 1-(prop-2-yn-1-yl)-N-{1-[4-(trifluoromethyl)phenyl]ethyl}piperidine-4-carboxamide CAS No. 1223500-99-9

1-(prop-2-yn-1-yl)-N-{1-[4-(trifluoromethyl)phenyl]ethyl}piperidine-4-carboxamide

Cat. No.: B2522485
CAS No.: 1223500-99-9
M. Wt: 338.374
InChI Key: HSQFYVHZKGCGPD-UHFFFAOYSA-N
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Description

The compound “1-(prop-2-yn-1-yl)-N-{1-[4-(trifluoromethyl)phenyl]ethyl}piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The trifluoromethyl group attached to the phenyl ring can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the piperidine ring, followed by the introduction of the prop-2-yn-1-yl, phenyl, and carboxamide groups. The exact synthetic route would depend on the desired yield, cost, and other factors .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a piperidine ring (a six-membered ring with one nitrogen atom), a prop-2-yn-1-yl group (a three-carbon chain with a triple bond), a phenyl group (a six-carbon aromatic ring), and a carboxamide group (a carbonyl group attached to a nitrogen). The trifluoromethyl group attached to the phenyl ring is a common feature in many pharmaceuticals and can influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by several functional groups. The triple bond in the prop-2-yn-1-yl group could undergo addition reactions. The amide group could participate in hydrolysis or condensation reactions. The aromatic ring could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the nonpolar aromatic ring and prop-2-yn-1-yl group could enhance its solubility in nonpolar solvents .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its potential uses in medicine or other fields .

Properties

IUPAC Name

1-prop-2-ynyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O/c1-3-10-23-11-8-15(9-12-23)17(24)22-13(2)14-4-6-16(7-5-14)18(19,20)21/h1,4-7,13,15H,8-12H2,2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQFYVHZKGCGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)NC(=O)C2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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